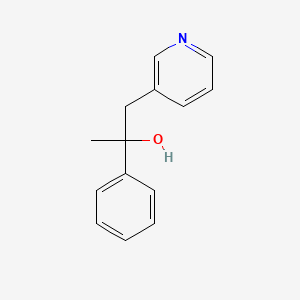

2-Phenyl-1-pyridin-3-ylpropan-2-ol

Description

Properties

CAS No. |

6312-24-9 |

|---|---|

Molecular Formula |

C14H15NO |

Molecular Weight |

213.27 g/mol |

IUPAC Name |

2-phenyl-1-pyridin-3-ylpropan-2-ol |

InChI |

InChI=1S/C14H15NO/c1-14(16,13-7-3-2-4-8-13)10-12-6-5-9-15-11-12/h2-9,11,16H,10H2,1H3 |

InChI Key |

SKNBXXTYRCMUOX-UHFFFAOYSA-N |

Canonical SMILES |

CC(CC1=CN=CC=C1)(C2=CC=CC=C2)O |

Origin of Product |

United States |

Preparation Methods

Preparation Methods

Direct Nucleophilic Addition of Organometallic Reagents to Pyridine Derivatives

One classical and efficient method for synthesizing 2-(Pyridin-3-yl)propan-2-ol derivatives involves the nucleophilic addition of methyl lithium to 3-acetylpyridine under mild conditions. The reaction typically proceeds in an ether solvent such as diethyl ether or benzene at room temperature (~25°C) over approximately 1.5 hours, yielding the tertiary alcohol with high efficiency (around 89% yield). This approach is straightforward and allows for the introduction of the methyl group adjacent to the pyridine ring, forming the tertiary alcohol center.

Catalytic Hydroxyalkylation of Methylpyridines with Benzaldehyde

An industrially relevant and patented method for preparing 2-phenyl-1-pyridin-3-ylpropan-2-ol involves the hydroxyalkylation of 3-methylpyridine with benzaldehyde in the presence of a tertiary amine base such as dimethylethylamine. The reaction is performed in a stainless steel autoclave with ion-exchanged water at elevated temperature (140°C) for 2 hours. After removal of unreacted starting materials and solvents under reduced pressure, the product is obtained with high selectivity (93%) and yield (86%).

This method can be summarized as:

| Reactants | Conditions | Yield (%) | Selectivity (%) | Notes |

|---|---|---|---|---|

| 3-Methylpyridine + Benzaldehyde + Dimethylethylamine | 140°C, 2 h, aqueous medium, autoclave | 86 | 93 | Industrial scale, high recovery of unreacted pyridine (98%) |

This approach leverages the nucleophilic addition of the methylpyridine to benzaldehyde, facilitated by the base, to form the tertiary alcohol efficiently.

Copper-Catalyzed Coupling Reactions for Functionalized Alcohols

Recent research has demonstrated copper-catalyzed transfer methylenation via C(sp3)-C(sp3) bond cleavage of alcohols to synthesize complex tertiary alcohols, including derivatives structurally related to this compound. The general procedure involves reacting alcohol substrates with ketones or aldehydes in the presence of copper(I) triflate (CuOTf) catalyst, phosphine ligand (PCy3), and a base (K2CO3 or Cs2CO3) in o-xylene solvent under nitrogen atmosphere.

The reaction conditions are optimized to maximize yield, with typical temperatures ranging from 60 to 120°C and reaction times between 12 to 24 hours. For example, a gram-scale reaction of 2-phenyl-1-(pyridin-2-yl)propan-2-ol with trifluoromethyl phenyl ketone under these conditions gave an 85% isolated yield.

Optimization Data Summary (Selected Entries):

| Entry | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | CuOTf | 120 | 20 | 43 | Baseline |

| 6 | CuOTf | 80 | 20 | 55 | Improved yield at lower temp |

| 9 | CuOTf | 80 | 12 | 69 | Optimal time and temp |

| 10 | No ligand | 80 | 12 | 0 | Ligand required |

| 11 | No base | 80 | 12 | 0 | Base required |

This copper-catalyzed method offers a versatile route to functionalized tertiary alcohols including this compound derivatives, enabling further structural elaboration.

Analytical and Characterization Techniques

Nuclear Magnetic Resonance (NMR): ^1H and ^13C NMR are used to confirm the structure and purity of the product. Chemical shifts and multiplicities are referenced to residual solvent peaks (CDCl3 δ 7.26 ppm for ^1H and δ 77.0 ppm for ^13C). Coupling constants are reported in Hz.

High-Resolution Mass Spectrometry (HRMS): Confirms molecular weight and molecular formula of the synthesized compound.

High-Performance Liquid Chromatography (HPLC): Used to assess purity, typically achieving >95% purity in research-grade samples.

Infrared Spectroscopy (FT-IR): Confirms presence of hydroxyl groups and other functional groups.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-1-pyridin-3-ylpropan-2-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form the corresponding alkane.

Substitution: The phenyl and pyridinyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed.

Major Products Formed

Oxidation: Formation of 2-Phenyl-1-pyridin-3-ylpropan-2-one.

Reduction: Formation of 2-Phenyl-1-pyridin-3-ylpropane.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-Phenyl-1-pyridin-3-ylpropan-2-ol has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential as a pharmaceutical intermediate in the synthesis of drugs.

Mechanism of Action

The mechanism of action of 2-Phenyl-1-pyridin-3-ylpropan-2-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Structural and Functional Differences

- Pyridine Substitution Position: The pyridin-3-yl group in the target compound contrasts with pyridin-2-yl or pyridin-4-yl analogs (e.g., [5], [6]). Di-pyridinyl derivatives (e.g., [4]) exhibit higher polarity and hydrogen-bond acceptor capacity (PSA = 43.37 vs. ~33.1 for mono-pyridinyl analogs), impacting solubility and pharmacokinetics .

Hydroxyl Group Position :

- Propan-2-ol derivatives (central -OH) display reduced rotational freedom compared to propan-1-ol analogs (terminal -OH), influencing conformational stability and crystallinity.

Substituent Effects :

- Methyl or halogen substituents on pyridine (e.g., 3-methylpyridin-2-yl in [6]) increase hydrophobicity (LogP = 1.31), favoring membrane permeability in drug design .

Biological Activity

2-Phenyl-1-pyridin-3-ylpropan-2-ol, a compound with the molecular formula C14H15NO, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound is characterized by a phenyl group and a pyridine moiety, which contribute to its biological activity. The structure can be represented as follows:

Antiproliferative Effects

Research indicates that this compound exhibits significant antiproliferative activity against various cancer cell lines. A study reported the compound's effectiveness against HeLa (cervical cancer), A549 (lung cancer), and MDA-MB-231 (breast cancer) cell lines.

| Cell Line | IC50 Value (µM) |

|---|---|

| HeLa | 4.3 |

| A549 | 6.5 |

| MDA-MB-231 | 8.0 |

The presence of hydroxyl (-OH) groups in the structure enhances the compound's ability to inhibit cell growth, as observed in the reduction of IC50 values when compared to derivatives lacking these groups .

The mechanism through which this compound exerts its effects involves several pathways:

- Inhibition of Protein Kinases : The compound has been shown to inhibit key protein kinases involved in cell signaling pathways that regulate proliferation and survival.

- Induction of Apoptosis : Studies indicate that it promotes apoptotic pathways in cancer cells, leading to programmed cell death.

- Cell Cycle Arrest : The compound can induce cell cycle arrest at the G1 phase, preventing further proliferation .

Study on Anticancer Activity

In a recent study published in MDPI, researchers evaluated the antiproliferative activity of various pyridine derivatives, including this compound. The findings highlighted its potential as a lead compound for developing new anticancer therapies .

Structure-Activity Relationship (SAR)

A detailed SAR analysis revealed that modifications to the phenyl group significantly impact biological activity. For instance, introducing electron-withdrawing groups increased potency against specific cancer cell lines, suggesting that optimizing substituents can enhance therapeutic efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.